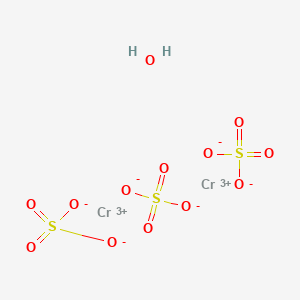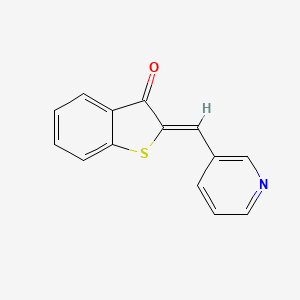![molecular formula C13H14N2O2 B2675531 N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide CAS No. 1147694-50-5](/img/structure/B2675531.png)
N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide” is a chemical compound that has been studied in the field of organic chemistry . It is synthesized through the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol .
Synthesis Analysis
The synthesis of “this compound” involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol . This process yields N-(pyridin-2-yl)furan-2-carboxamide. The subsequent treatment of this compound with excess P2S5 in anhydrous toluene under reflux affords the corresponding carbothioamide .Chemical Reactions Analysis
The chemical reactions involving “this compound” are quite interesting. The product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Studies have explored the synthesis of furan and pyridine derivatives, highlighting their potential as building blocks in chemical synthesis. For instance, El’chaninov and Aleksandrov (2017) demonstrated the preparation and electrophilic substitution reactions of N-(quinolin-6-yl)furan-2-carboxamide and related compounds, showcasing the versatility of these compounds in organic synthesis (El’chaninov & Aleksandrov, 2017). Similarly, Pućkowska et al. (2022) focused on the synthesis and structural characterization of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide derivatives, underlining their significance in supramolecular chemistry and the search for pharmacologically active compounds (Pućkowska et al., 2022).
Potential Therapeutic Applications
Research into N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide and its derivatives extends to exploring their therapeutic potential. For instance, Wishka et al. (2006) identified N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor, suggesting its potential in treating cognitive deficits in schizophrenia (Wishka et al., 2006). Additionally, the study by Yeşilkaynak et al. (2017) on N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes highlighted their antioxidant and antitumor activities, offering insights into their application in cancer therapy (Yeşilkaynak et al., 2017).
Supramolecular Chemistry and Sensing
The research by Panja, Ghosh, and Ghosh (2018) on pyrrole and furan-based pyridine/pyridinium bisamides as functional materials delves into their use in supramolecular gelators, metal ion sensing, and drug release systems. This work showcases the application of these compounds in developing new materials for selective sensing and controlled drug delivery (Panja, Ghosh, & Ghosh, 2018).
Direcciones Futuras
The future directions for the study of “N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide” could involve further exploration of its biological activity, given that many heterocyclic compounds have been found to exhibit such activity . Additionally, more detailed studies on its synthesis, molecular structure, and chemical reactions could provide valuable insights.
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(9-11-5-4-8-17-11)15-13(16)12-6-2-3-7-14-12/h2-8,10H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAYHDLICGBBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
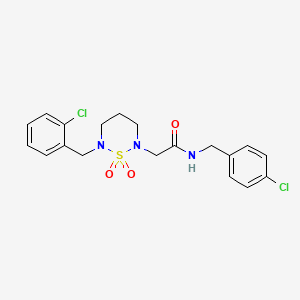
![3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline](/img/structure/B2675449.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2675450.png)
![1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2675451.png)
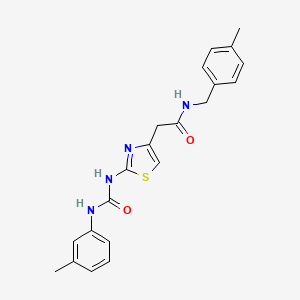
![2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2675453.png)
![5-Benzyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2675454.png)
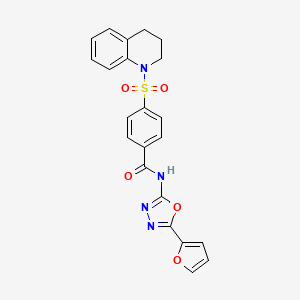
![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675458.png)

![2-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2675461.png)
![[(2,5-Dichlorophenyl)methyl]triphenylphosphanium chloride](/img/structure/B2675462.png)
